molecular formula C19H21FN2O B12459020 2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one

2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12459020
M. Wt: 312.4 g/mol
InChI Key: JDNPDPHDLTUMJO-UHFFFAOYSA-N
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Description

2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of isoindolinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-fluoro-4-methylaniline with a suitable isoindolinone precursor under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluoro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methylaniline: A precursor used in the synthesis of the compound.

    Isoindolinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the fluoro and butyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C19H21FN2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-butyl-3-(2-fluoro-4-methylanilino)-3H-isoindol-1-one

InChI

InChI=1S/C19H21FN2O/c1-3-4-11-22-18(14-7-5-6-8-15(14)19(22)23)21-17-10-9-13(2)12-16(17)20/h5-10,12,18,21H,3-4,11H2,1-2H3

InChI Key

JDNPDPHDLTUMJO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=CC=CC=C2C1=O)NC3=C(C=C(C=C3)C)F

Origin of Product

United States

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